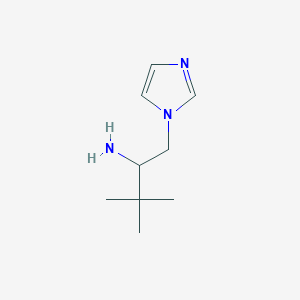
1-(1H-咪唑-1-基)-3,3-二甲基丁烷-2-胺
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学研究应用
Antibacterial Agents
Imidazole derivatives are known for their antibacterial properties. They can be synthesized to target a variety of bacterial strains, including resistant ones. The compound could be explored for its efficacy against bacteria like Staphylococcus aureus and Escherichia coli, potentially offering a new avenue for treating infections .
Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant health challenge. Imidazole compounds have shown promise as antimycobacterial agents. Research into the specific applications of “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine” could lead to novel treatments for this disease .
Anti-inflammatory Applications
The anti-inflammatory potential of imidazole derivatives makes them candidates for treating inflammatory diseases. This compound could be investigated for its use in reducing inflammation in conditions such as arthritis or asthma .
Antitumor Properties
Imidazole-based compounds have been studied for their antitumor effects. They can act on various pathways to inhibit cancer cell growth. “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine” may have applications in cancer research, possibly leading to new chemotherapeutic agents .
Antidiabetic Effects
The prevalence of diabetes necessitates the development of new therapeutic agents. Imidazole derivatives have shown potential in managing blood glucose levels. This compound’s role in diabetes management could be an interesting area of study .
Antiallergic Uses
Histamine is a compound involved in allergic responses, and imidazole is the core structure of histamine. Derivatives like “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine” could be developed as antiallergic medications, offering alternatives to current treatments .
Antiviral Applications
With the ongoing threat of viral diseases, there’s a continuous need for new antiviral drugs. Imidazole compounds have demonstrated antiviral activities, and further research into this compound could contribute to the development of new antiviral therapies .
Coordination Chemistry and Catalysis
Imidazole derivatives can form coordination complexes with metals, which have applications in catalysis and material science. “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine” could be used to synthesize coordination polymers with unique properties for industrial applications .
作用机制
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, some imidazole derivatives have been reported to target nitric oxide synthase .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets could lead to changes in cellular processes, ultimately resulting in these effects.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the diverse biological activities of imidazole derivatives, the compound could potentially induce a wide range of molecular and cellular effects .
安全和危害
未来方向
属性
IUPAC Name |
1-imidazol-1-yl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)8(10)6-12-5-4-11-7-12/h4-5,7-8H,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYOBPKNFXLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401808 | |
| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |
CAS RN |
845290-87-1 | |
| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




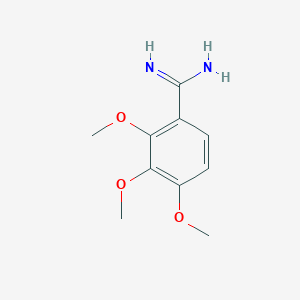
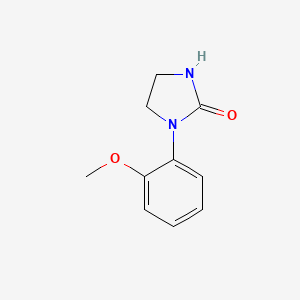
![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)


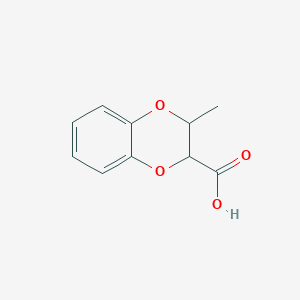

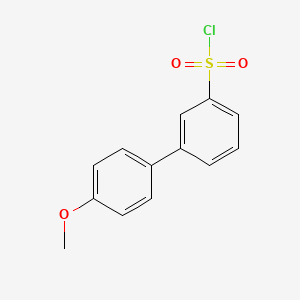

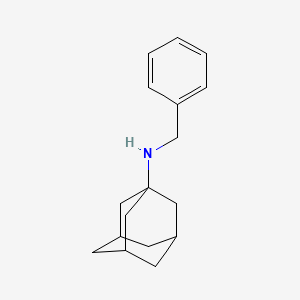
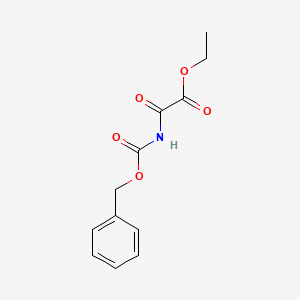
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)
